molecular formula C21H22O4 B1213144 Sandwicensin

Sandwicensin

Cat. No. B1213144
M. Wt: 338.4 g/mol
InChI Key: ZFUZIYGRFSXEIQ-UWJYYQICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandwicensin is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by a hydroxy group at position 3, a methoxy group at position 9 and a prenyl group at position 10. Isolated from Erythrina glauca and Erythrina stricta, it exhibits anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a member of pterocarpans, a member of phenols and an aromatic ether.

Scientific Research Applications

Antimalarial Properties

Sandwicensin has been investigated for its antimalarial properties. A study by Tjahjandarie et al. (2015) synthesized 3-acetyl sandwicensin and 2,7-dibromosandwicensin, which were evaluated against Plasmodium falciparum, showing promising IC50 values, indicating potential as antimalarial agents (Tjahjandarie et al., 2015).

Antimicrobial Activity

The antimicrobial properties of sandwicensin have been noted in research. Mitscher et al. (1988) isolated sandwicensin from Erythrina crista-galli, alongside other pterocarpans, and examined its antimicrobial efficacy (Mitscher et al., 1988).

Anticancer Potential

Sandwicensin has shown potential in cancer research. Fang et al. (2022) isolated sandwicensin from Pueraria lobata and found it exhibited significant inhibitory activity against SW480 and SW620 cells, indicating a role in cancer treatment, particularly in colorectal cancer (Fang et al., 2022).

Antifungal Applications

Research by Belofsky et al. (2013) on the antifungal activity of isoflavonoids from Dalea formosa roots identified ent-sandwicensin, which demonstrated strong antifungal growth inhibitory activity against Candida glabrata and Saccharomyces cerevisiae, highlighting its potential in treating fungal infections (Belofsky et al., 2013).

General Research Interest

Further research has explored the chemical composition and properties of sandwicensin in various contexts, emphasizing its broad scientific interest across different fields. Studies such as those by Anggreini (2018) and Tanaka et al. (1998) provide additional insights into its chemical structure and potential applications (Anggreini, 2018); (Tanaka et al., 1998).

properties

Product Name

Sandwicensin

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

(6aR,11aR)-9-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

InChI

InChI=1S/C21H22O4/c1-12(2)4-6-15-18(23-3)9-8-14-17-11-24-19-10-13(22)5-7-16(19)21(17)25-20(14)15/h4-5,7-10,17,21-22H,6,11H2,1-3H3/t17-,21-/m0/s1

InChI Key

ZFUZIYGRFSXEIQ-UWJYYQICSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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